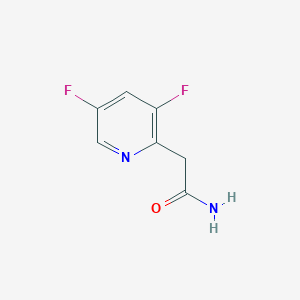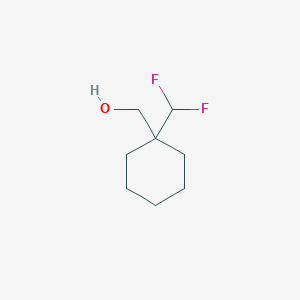
(1-(Difluoromethyl)cyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Difluoromethyl)cyclohexyl]methanol: is an organic compound with the molecular formula C8H14F2O It is characterized by the presence of a cyclohexyl ring substituted with a difluoromethyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)cyclohexyl]methanol typically involves the difluoromethylation of cyclohexylmethanol. One common method is the reaction of cyclohexylmethanol with difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of [1-(difluoromethyl)cyclohexyl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Difluoromethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexylmethanol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of difluoromethylcyclohexanone.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of difluoromethylcyclohexyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(difluoromethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmaceutical intermediate. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making [1-(difluoromethyl)cyclohexyl]methanol a valuable precursor in drug development.
Industry: In the industrial sector, [1-(difluoromethyl)cyclohexyl]methanol is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can impart desirable properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which [1-(difluoromethyl)cyclohexyl]methanol exerts its effects is primarily through its interactions with molecular targets in biological systems. The difluoromethyl group can enhance binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active metabolites that exert pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylmethanol: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Difluoromethylbenzyl alcohol: Contains a benzyl group instead of a cyclohexyl ring, leading to variations in its chemical behavior and applications.
Uniqueness: The presence of both the cyclohexyl ring and the difluoromethyl group in [1-(difluoromethyl)cyclohexyl]methanol makes it unique. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications, particularly in drug design and materials science.
Eigenschaften
Molekularformel |
C8H14F2O |
|---|---|
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
[1-(difluoromethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H14F2O/c9-7(10)8(6-11)4-2-1-3-5-8/h7,11H,1-6H2 |
InChI-Schlüssel |
AILWEYLMIBUHGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CO)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


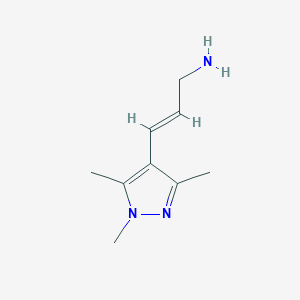
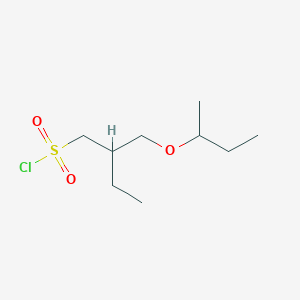
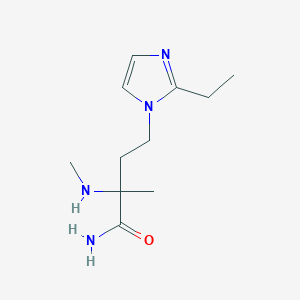
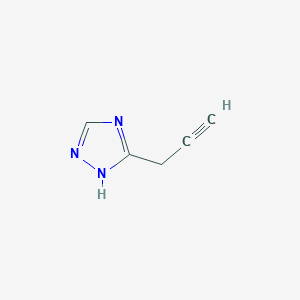
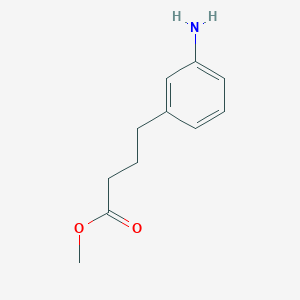
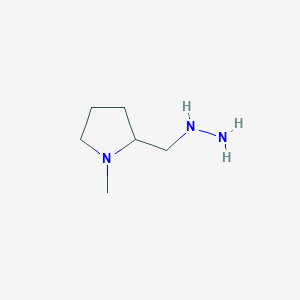


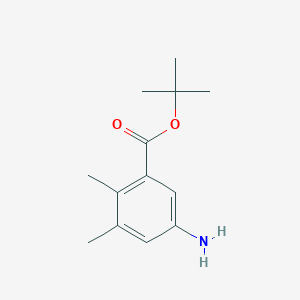
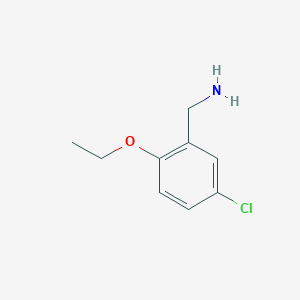
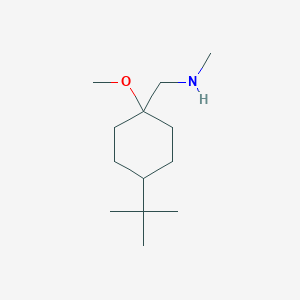
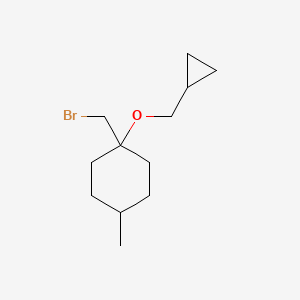
![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
